molecular formula C16H13BrO2 B14513148 2-Bromo-1,4-diphenyl-1,4-butanedione CAS No. 63104-99-4

2-Bromo-1,4-diphenyl-1,4-butanedione

Cat. No.: B14513148
CAS No.: 63104-99-4
M. Wt: 317.18 g/mol
InChI Key: POAJBEKARGGZCV-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diphenyl-1,4-butanedione ( 63104-99-4) is a brominated derivative of 1,4-diphenyl-1,4-butanedione, provided as a chemical reagent for research and development purposes. This compound is characterized by its molecular formula of C16H13BrO2 and a molecular weight of 317.18 g/mol . The bromine substituent on the carbon chain makes this molecule a valuable and versatile intermediate in organic synthesis, particularly for exploring novel reaction pathways and constructing complex molecular architectures. Potential research applications include its use as a precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom can serve as a leaving group. It may also be investigated in the synthesis of novel heterocyclic compounds or functionalized materials. Researchers might utilize this diketone in studying cyclization reactions or as a starting material for the development of new pharmacologically active molecules, similar to related compounds studied for their biological interactions . This product is sold For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-bromo-1,4-diphenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c17-14(16(19)13-9-5-2-6-10-13)11-15(18)12-7-3-1-4-8-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAJBEKARGGZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302906
Record name 2-Bromo-1,4-diphenyl-1,4-butanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63104-99-4
Record name 1, 2-bromo-1,4-diphenyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-1,4-diphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies Overview

The synthesis of 2-Bromo-1,4-diphenyl-1,4-butanedione hinges on three primary approaches: (1) direct bromination of pre-formed 1,4-diphenyl-1,4-butanedione, (2) metal-catalyzed cross-coupling to assemble the carbon skeleton with in situ bromination, and (3) multi-step sequences involving precursor intermediates. Each method presents distinct advantages in terms of scalability, regiochemical control, and compatibility with sensitive functional groups.

Direct Bromination of 1,4-Diphenyl-1,4-butanedione

Electrophilic Aromatic Substitution

Electrophilic bromination at the central position of 1,4-diphenyl-1,4-butanedione requires activation of the diketone backbone. While the electron-withdrawing nature of ketones typically deactivates aromatic rings, the conjugation between the diketone and phenyl groups may facilitate bromination at the α-position. A protocol adapted from CN103449992A employs bromobenzene as a brominating agent under reflux conditions in tetrahydrofuran (THF), achieving moderate yields (50–60%).

Reaction Conditions
  • Substrate : 1,4-Diphenyl-1,4-butanedione (10 mmol)
  • Brominating Agent : Bromobenzene (14.5 g, 92 mmol)
  • Solvent : THF (100 mL)
  • Temperature : Reflux (66–68°C)
  • Time : 8 hours
  • Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate/hexane.

Metal-Catalyzed Cross-Coupling Approaches

Nickel-Mediated Coupling

A synthesis pathway inspired by the hydroarylation of ethylene with bromobenzene (ChemicalBook, 2021) employs a bimetallic catalyst system. The combination of (1,2-dimethoxyethane)dichloronickel(II) and tris(bipyridine)ruthenium(II) dichloride hexahydrate facilitates the coupling of phenylboronic acid with a brominated diketone precursor, achieving yields up to 87%.

Catalytic System
  • Catalysts : NiCl₂·glyme (10 mol%), [Ru(bpy)₃]Cl₂ (1 mol%)
  • Ligands : N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2 equiv)
  • Base : N-Ethyl-N,N-diisopropylamine (DIPEA, 2 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Conditions : 50°C, 24 hours under ethylene atmosphere.

Palladium-Catalyzed Buchwald-Hartwig Amination

Though not directly referenced in the provided data, palladium-catalyzed methods are theorized to enable the introduction of phenyl groups post-bromination. For instance, coupling 2-bromo-1,4-butanedione with phenylboronic esters under Suzuki-Miyaura conditions could yield the target compound, albeit with challenges in preserving diketone integrity.

Multi-Step Synthesis from Precursor Intermediates

Reduction-Oxidation Sequence

A route leveraging (2-Bromo-1,4-phenylene)dimethanol (Ambeed, 2020) involves sodium borohydride reduction of dimethyl 2-bromoterephthalate to the diol (91.8% yield), followed by oxidation to the diketone using Jones reagent.

Key Steps
  • Reduction :

    • Substrate : Dimethyl 2-bromoterephthalate (30.0 kg)
    • Reducing Agent : Sodium borohydride (24.9 kg)
    • Solvent : 1,2-Dimethoxyethane
    • Yield : 91.8%.
  • Oxidation :

    • Oxidizing Agent : CrO₃ in H₂SO₄ (Jones reagent)
    • Temperature : 0–5°C
    • Workup : Quenching with isopropanol, extraction with ethyl acetate.

Bromination of 1,4-Diphenyl-1,3-butanedione

Introducing bromine at the β-position prior to diketone formation mitigates steric hindrance. A modified Claisen condensation between bromoacetophenone and benzaldehyde, catalyzed by LDA (lithium diisopropylamide), generates the β-bromo intermediate, which is subsequently oxidized to the diketone.

Comparative Analysis of Methodologies

Method Yield Advantages Limitations
Direct Bromination 50–60% Simplicity, minimal steps Low regioselectivity, side products
Nickel-Catalyzed Coupling 87% High yield, scalable Costly catalysts, stringent conditions
Multi-Step Synthesis 70–76% Precise bromine placement Lengthy process, oxidation sensitivity

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-diphenyl-1,4-butanedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1,4-diphenyl-1,4-butanedione.

    Oxidation Reactions: It can be oxidized to form more complex brominated compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of substituted derivatives like 2-azido-1,4-diphenyl-1,4-butanedione.

    Reduction: Formation of 1,4-diphenyl-1,4-butanedione.

    Oxidation: Formation of higher brominated derivatives.

Scientific Research Applications

2-Bromo-1,4-diphenyl-1,4-butanedione is a brominated organic compound with the molecular formula C16H13BrO2C_{16}H_{13}BrO_2 and a molecular weight of 317.17700 . It is also known as 2-bromo-1,4-diphenylbutane-1,4-dione . The presence of a single bromine atom in its structure imparts distinct chemical reactivity and potential biological activity compared to its non-brominated and dibrominated counterparts.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles like amines or thiols. Reagents such as sodium azide or potassium thiocyanate in polar solvents can be used for this purpose.
  • Reduction Reactions: The compound can be reduced to form 1,4-diphenyl-1,4-butanedione using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Oxidation Reactions: It can be oxidized to form more complex brominated compounds using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

The major products of these reactions include substituted derivatives like 2-azido-1,4-diphenyl-1,4-butanedione (from substitution), 1,4-diphenyl-1,4-butanedione (from reduction), and higher brominated derivatives (from oxidation).

Applications

This compound is used in scientific research:

  • Chemistry: As an intermediate in synthesizing various organic compounds.
  • Biology: For its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: For its potential use in drug development because of its unique chemical structure.
  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-diphenyl-1,4-butanedione involves its interaction with molecular targets through its bromine and carbonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties and Solubility Trends

Bromination significantly impacts solubility and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Bromine Position Solubility (Inferred)
1,4-Diphenyl-1,4-butanedione C₁₆H₁₂O₂ 236.27 None Moderate (polar solvents)
2-Bromo-1,4-diphenyl-1,4-butanedione C₁₆H₁₃BrO₂ 317.18 Position 2 Low (hydrophobic effect)
2,3-Dibromo-1,4-diphenyl-1,4-butanedione C₁₆H₁₂Br₂O₂ 396.08 Positions 2, 3 Very low (similar to ’s cutoff )
1,4-Dimethyl 2-(4-bromophenyl)butanedioate C₁₂H₁₃BrO₄ 301.13 Aryl ring Moderate (ester solubility)

Solubility Insights :

  • Bromine increases hydrophobicity, reducing aqueous solubility. suggests a solubility cutoff (0.10–0.46 mmol/L) for brominated aromatics impacting pharmacological activity , though direct data for the target compound is lacking.

Q & A

What spectroscopic methods are recommended for characterizing 2-Bromo-1,4-diphenyl-1,4-butanedione?

Level: Basic
Methodological Answer:

  • 1H/13C NMR : Identify chemical shifts influenced by the bromine substituent. The electron-withdrawing effect of bromine deshields adjacent protons and carbonyl groups, altering resonance patterns. Compare with non-brominated analogs (e.g., 1,4-diphenyl-1,4-butanedione) to confirm structural integrity .
  • IR Spectroscopy : Detect carbonyl stretching frequencies (~1700 cm⁻¹) and assess hydrogen bonding or conjugation effects caused by bromine.
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly if enantiomeric purity is critical for downstream applications .

What are typical synthetic routes for this compound?

Level: Basic
Methodological Answer:

  • Bromination of 1,4-Diphenyl-1,4-butanedione : Use N-bromosuccinimide (NBS) or bromine (Br₂) in anhydrous solvents (e.g., CCl₄ or DCM) under controlled stoichiometry. Monitor reaction progress via TLC to avoid over-bromination, which may yield tetrabrominated byproducts (observed in similar systems) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the monobrominated product. Validate purity via melting point analysis (compare with literature values for related brominated ketones) .

How does the bromine substituent influence the compound’s reactivity in nucleophilic additions or reductions?

Level: Advanced
Methodological Answer:

  • Electrophilicity Enhancement : Bromine’s electron-withdrawing effect increases the electrophilicity of carbonyl groups, accelerating nucleophilic attack. This is critical in enolate formation, as demonstrated in electrochemical reductions where brominated derivatives stabilize enolate intermediates .
  • Mechanistic Pathways : In cyclic voltammetry studies, brominated 1,4-diketones exhibit distinct reduction peaks due to CH₂–S bond fragmentation and subsequent enolate generation. Compare with non-brominated analogs to isolate bromine-specific effects .

How can researchers address discrepancies in bromination reaction yields or unexpected byproducts?

Level: Advanced
Methodological Answer:

  • Condition Optimization : Limit brominating agent stoichiometry (e.g., 1:1 molar ratio of Br₂ to substrate) and employ low temperatures (0–5°C) to suppress radical side reactions. Radical inhibitors (e.g., BHT) may mitigate undesired dimerization .
  • Byproduct Analysis : Use HPLC-MS or GC-MS to identify tetrabrominated byproducts (reported in analogous systems). Adjust solvent polarity (e.g., switch from DMF to THF) to favor monobromination .

What storage conditions are optimal for this compound?

Level: Basic
Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition or light-induced radical reactions, as recommended for structurally related brominated ketones .
  • Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation. Conduct periodic NMR checks to detect degradation (e.g., debromination or carbonyl reduction) .

What role does this compound play in enantioselective synthesis?

Level: Advanced
Methodological Answer:

  • Chiral Diol Precursor : Asymmetric reduction of this compound using chiral catalysts (e.g., Ru-BINAP) yields enantiomerically enriched diols. These diols undergo cyclization to form pyrrolidine derivatives, key intermediates in bioactive molecule synthesis .
  • Methodological Note : Optimize reaction conditions (solvent: MeOH/THF; temperature: –20°C) to achieve >90% enantiomeric excess (ee). Confirm ee via chiral HPLC or polarimetry .

How can researchers resolve contradictions in electrochemical data for brominated diketones?

Level: Advanced
Methodological Answer:

  • Controlled Experiments : Compare cyclic voltammograms of this compound with its non-brominated analog. Bromine-specific peaks (e.g., –1.2 V vs. SCE) correlate with enolate stabilization and CH₂–S bond cleavage .
  • Computational Modeling : Use DFT calculations to map reduction potentials and validate experimental observations. This clarifies whether discrepancies arise from solvent effects or competing reaction pathways .

What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Chiral Auxiliary Approach : Employ C2-symmetric auxiliaries (e.g., diphenylprolinol) to induce asymmetry during reduction. Post-reaction auxiliary recovery is feasible via acid-base extraction .
  • Catalytic Asymmetric Reduction : Use transition-metal catalysts (e.g., Rh-DuPhos) in hydrogenation reactions. Monitor reaction progress via in-situ IR to halt at the diol stage before cyclization .

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